molecular formula C17H28O B14352892 1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol CAS No. 92975-53-6

1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol

Cat. No.: B14352892
CAS No.: 92975-53-6
M. Wt: 248.4 g/mol
InChI Key: PLECNYCVZCLXJB-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol is an organic compound that belongs to the class of cyclododecanols. This compound features a cyclododecane ring substituted with an ethynyl group and a prop-1-en-2-yl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclododecanone with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures. The resulting intermediate is then subjected to a reduction reaction using lithium aluminum hydride to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and advanced purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The ethynyl and prop-1-en-2-yl groups can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. Additionally, the prop-1-en-2-yl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynylcyclododecan-1-ol: Lacks the prop-1-en-2-yl group, resulting in different chemical properties and reactivity.

    2-(Prop-1-en-2-yl)cyclododecan-1-ol: Lacks the ethynyl group, affecting its chemical behavior and applications.

    1-Ethynyl-2-(prop-1-en-2-yl)cyclohexanol: Contains a smaller cyclohexane ring, leading to differences in steric and electronic effects.

Uniqueness

1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol is unique due to the presence of both ethynyl and prop-1-en-2-yl groups on a cyclododecane ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

92975-53-6

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

1-ethynyl-2-prop-1-en-2-ylcyclododecan-1-ol

InChI

InChI=1S/C17H28O/c1-4-17(18)14-12-10-8-6-5-7-9-11-13-16(17)15(2)3/h1,16,18H,2,5-14H2,3H3

InChI Key

PLECNYCVZCLXJB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCCCCCCCCCC1(C#C)O

Origin of Product

United States

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